5-Nitro-4-phenyl-1H-imidazole

Description

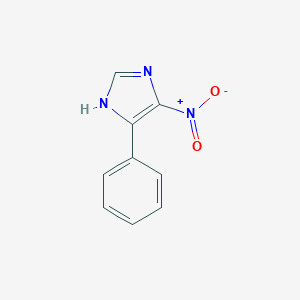

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-4-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-8(10-6-11-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLDMQGTZVDXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164333 | |

| Record name | 1H-Imidazole, 4-nitro-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14953-62-9 | |

| Record name | 1H-Imidazole, 4-nitro-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014953629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 4-nitro-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitro 4 Phenyl 1h Imidazole and Its Derivatives

Classical and Contemporary Synthetic Routes

Classical and contemporary synthetic strategies for obtaining 5-nitro-4-phenyl-1H-imidazole and its analogs primarily involve either the direct modification of a pre-existing imidazole (B134444) ring or the construction of the imidazole ring from acyclic precursors.

Direct Functionalization and Substitution Reactions on the Imidazole Ring

Direct functionalization of the imidazole ring is a common approach to introduce the required nitro and phenyl substituents. This can involve nitration of a phenyl-substituted imidazole or phenylation of a nitro-imidazole.

Nitration of phenyl-imidazoles is a fundamental method. For instance, the nitration of 4-phenyl-1H-imidazole can be achieved using a mixture of concentrated nitric and sulfuric acids. The conditions for such reactions, including temperature and reaction time, are crucial for controlling the regioselectivity and yield of the desired 5-nitro-4-phenyl isomer. A general procedure for the nitration of a halo-substituted imidazole, which can be adapted for a phenyl-substituted imidazole, involves reacting the starting imidazole with concentrated nitric acid in concentrated sulfuric acid at elevated temperatures. For example, 5-bromo-4-nitro-1H-imidazole was synthesized by reacting 4-bromo-1H-imidazole with nitric acid in sulfuric acid at 110°C for one hour, resulting in an 87% yield chemicalbook.com.

Alkylation of the nitrogen atoms on the imidazole ring is another important functionalization reaction. The alkylation of 4(5)-nitroimidazole can be sensitive to the position of the nitro group and the reaction conditions. derpharmachemica.com Studies on the alkylation of 4-nitroimidazole and 2-methyl-5-nitroimidazole have shown that the regioselectivity is influenced by steric effects of the nitro group and the choice of solvent and base. derpharmachemica.com For 4-nitroimidazole, alkylation is favored at the N-1 position. derpharmachemica.com Improved yields for N-alkylation can be achieved by heating the reaction to 60°C in acetonitrile with potassium carbonate (K2CO3) as the base derpharmachemica.com.

The following table summarizes the conditions for the N-alkylation of nitroimidazoles:

| Starting Material | Alkylating Agent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| 4-nitroimidazole | Various | Acetonitrile | K2CO3 | 60 | 66-85 | derpharmachemica.com |

| 2-methyl-5-nitroimidazole | Various | Acetonitrile | K2CO3 | 60 | Good | derpharmachemica.com |

Cyclization Approaches for Imidazole Ring Formation with Phenyl and Nitro Substituents

Constructing the imidazole ring with the phenyl and nitro groups already in place or introduced during the cyclization process is a versatile strategy. One common method involves the reaction of an α-haloketone with formamide, which can be adapted for the synthesis of 4-phenyl-imidazole derivatives nih.gov. For the synthesis of this compound, a precursor such as 2-bromo-1-phenyl-ethanone could potentially be nitrated prior to or after cyclization.

Another approach involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. This method allows for the synthesis of functionalized 1H-imidazoles through an acid-mediated process that includes intramolecular cyclization and triazole ring opening mdpi.com.

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect of synthesizing specifically substituted imidazoles like this compound. The choice of starting materials and reaction conditions dictates the final position of the substituents on the imidazole ring. For instance, in the alkylation of nitroimidazoles, the position of the nitro group (at C4 or C5) directs the incoming alkyl group to a specific nitrogen atom due to steric and electronic effects derpharmachemica.com.

A novel method for the regioselective synthesis of highly substituted imidazoles involves the sequential reaction of allenyl sulfonamides with amines. This strategy allows for the construction of 4- and 5-functionalized imidazoles with regioselectivity dependent on the substituents on the nitrogen atoms nih.gov. Another efficient synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been developed, which is particularly useful for preparing compounds that are challenging to synthesize via other methods .

Advanced Catalytic Methods in Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its derivatives has benefited significantly from the application of palladium- and copper-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.netlibretexts.org

Suzuki-Miyaura Coupling: This reaction is widely used for the synthesis of biaryls and has been successfully applied to nitroimidazole systems. organic-chemistry.orgnih.gov For example, 5-aryl-1-methyl-4-nitroimidazoles have been synthesized in good yields via the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole with various arylboronic acids. nih.gov This reaction is typically performed in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), a base like potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium bromide in an aqueous solvent at elevated temperatures nih.gov.

Microwave-assisted Suzuki-Miyaura cross-coupling reactions have also been developed for the efficient synthesis of 4-aryl-5-nitroimidazole derivatives from 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole and various arylboronic acids thieme-connect.com. This method offers rapid reaction times and high yields thieme-connect.com.

The table below presents examples of Suzuki-Miyaura reactions for the synthesis of substituted 5-nitroimidazoles:

| Imidazole Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |

| 5-chloro-1-methyl-4-nitroimidazole | Phenylboronic acid | Pd(PPh3)2Cl2 | K2CO3 | Water | 70-80 °C | Good | nih.gov |

| 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/Ethanol | Microwave (150W) | 83 (mean) | thieme-connect.com |

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst wikipedia.orgorganic-chemistry.orglibretexts.org. This reaction has been utilized for the functionalization of alkyne-containing proteins in aqueous media and can be applied to the synthesis of complex molecules nih.govmdpi.com. While direct examples for this compound are not prevalent in the initial search, the methodology is applicable for introducing alkynyl substituents to a pre-formed nitro-phenyl-imidazole core or for coupling a phenylacetylene derivative to a suitable halo-nitroimidazole. The reaction is typically carried out under mild conditions, at room temperature, and in the presence of a base like diethylamine wikipedia.org.

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-catalyzed methods for certain transformations. Copper catalysts have been employed in the synthesis of imidazole derivatives. For example, a series of imidazole derivatives were prepared using a Cu(II) catalyst in a Mannich base-type reaction nih.gov.

Copper has also been used to catalyze the direct C-H arylselenation of nitro-substituted N-alkylated imidazoles. This one-pot protocol uses elemental selenium and aryl iodides, where the nitro group is essential for the C-H activation . Furthermore, the synthesis of 2,4,5-triphenylimidazole derivatives has been achieved using a copper nanoparticle catalyst in a one-pot reaction at room temperature researchgate.net. These examples highlight the potential of copper catalysis in the synthesis and functionalization of the this compound scaffold.

Other Metal-Catalyzed Syntheses

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, have emerged as an efficient route for the synthesis of 5-aryl-4-nitroimidazole derivatives. This methodology provides a direct and convenient alternative to traditional multi-step synthetic pathways. nih.gov

A key example involves the reaction of 5-chloro-1-methyl-4-nitroimidazole with various arylboronic acids. nih.gov The reaction is typically facilitated by a palladium(II) catalyst, such as dichlorobis(triphenylphosphine)palladium(II), in the presence of a base like potassium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide. nih.gov Conducting the reaction in water at elevated temperatures (70-80 °C) leads to the corresponding 5-aryl-1-methyl-4-nitroimidazoles in good yields. nih.gov The use of tetrabutylammonium bromide is noted to enhance the reaction rate, potentially by stabilizing colloidal palladium nanoparticles that act as the true catalytic species. nih.gov

This method's versatility is demonstrated by its successful application with a range of substituted arylboronic acids, allowing for the introduction of various functionalities onto the phenyl ring at the 5-position of the imidazole core.

Table 1: Examples of 5-Aryl-1-methyl-4-nitroimidazoles Synthesized via Suzuki Coupling

| Arylboronic Acid (Ar in ArB(OH)₂) | Product | Yield (%) |

|---|---|---|

| Phenyl | 5-Phenyl-1-methyl-4-nitro-1H-imidazole | 81 |

| 4-Methylphenyl | 1-Methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole | 79 |

| 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-imidazole | 85 |

| 4-Fluorophenyl | 5-(4-Fluorophenyl)-1-methyl-4-nitro-1H-imidazole | 83 |

This table is generated based on data from the source. nih.gov

Electron Transfer Reaction Methodologies

Electron transfer reactions represent a powerful tool for the formation of C-C bonds in the synthesis of highly functionalized nitroimidazole derivatives. These methods typically involve the generation of radical or anionic intermediates that subsequently react with suitable electrophiles.

Unimolecular Radical Nucleophilic Substitution (SRN1) Reactions

The unimolecular radical nucleophilic substitution (SRN1) mechanism is a chain reaction initiated by the transfer of an electron to the substrate, forming a radical anion. This intermediate then expels a leaving group to generate an aryl or alkyl radical. The radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to a new substrate molecule.

In the context of nitroimidazoles, the anions of 2-nitroimidazole (B3424786), 4(5)-nitroimidazole, and 2-methyl-4(5)-nitroimidazole have been shown to undergo SRN1 reactions with a variety of halogeno-nitroalkanes. researchgate.net This process leads to the formation of N(1)-(nitroalkyl) derivatives. researchgate.net The reaction demonstrates the versatility of nitroimidazole anions as effective nucleophiles in this radical-based substitution pathway. researchgate.net Electron spin resonance (e.s.r.) spectroscopy studies have been instrumental in detecting the corresponding radical anions, confirming the involvement of these key intermediates in the SRN1 mechanism. nih.gov

Tetrakis(dimethylamino)ethylene (TDAE) Methodology

Tetrakis(dimethylamino)ethylene (TDAE) is a strong organic electron donor used to initiate electron transfer reactions under mild conditions. In the synthesis of 5-nitro-1H-imidazole derivatives, the TDAE methodology has been successfully applied to create highly functionalized molecules.

This approach has been used in the reaction of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with various aromatic carbonyl and α-carbonyl ester derivatives. nih.govresearchgate.net The reaction, conducted in anhydrous DMF at low temperatures (-20 °C), is initiated by the dropwise addition of TDAE. nih.gov This leads to the formation of corresponding alcohol derivatives in moderate to good yields. nih.gov The TDAE methodology facilitates the generation of a carbanionic intermediate from the chloromethyl precursor, which then attacks the carbonyl compound. This strategy represents a novel application of TDAE in the heterocyclic series, allowing for significant functionalization of the 5-nitroimidazole scaffold. nih.govnih.gov

Table 2: Synthesis of Alcohol Derivatives using TDAE Methodology

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-phenylethanol | 78 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]ethanol | 75 |

| 4-Methoxybenzaldehyde | 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-methoxyphenyl)ethanol | 65 |

| 2-Naphthaldehyde | 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(naphthalen-2-yl)ethanol | 61 |

This table is generated based on data from the source. nih.gov

Green Chemistry Approaches in Synthesis

In recent years, green chemistry principles have become increasingly important in organic synthesis, aiming to reduce waste, minimize energy consumption, and use environmentally benign reagents and conditions. The synthesis of imidazole derivatives has benefited significantly from these approaches.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields. nih.gov This rapid heating method offers a sustainable and efficient alternative to conventional heating protocols. nih.gov A variety of substituted imidazole and pyrazole derivatives have been successfully synthesized using microwave-assisted, solvent-free methods, demonstrating the broad applicability of this technique in heterocyclic chemistry. nih.govresearchgate.net For instance, the synthesis of 2,4,5-triphenyl imidazoles has been achieved in minutes with high yields under microwave irradiation.

Solvent-Free Conditions

Solvent-free organic reactions are a cornerstone of green chemistry, as they eliminate the need for potentially harmful and difficult-to-dispose-of organic solvents. researchgate.net These reactions often lead to higher efficiency, greater selectivity, and easier product separation and purification. researchgate.net One-pot, solvent-free methods have been developed for the synthesis of various imidazole derivatives. researchgate.netnih.gov For example, the condensation of benzil, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) can be carried out under solvent-free conditions to produce 2,4,5-trisubstituted imidazoles in excellent yields. nih.gov This approach not only reduces environmental impact but also simplifies the experimental procedure, making it an attractive method for the synthesis of these important heterocyclic compounds. researchgate.net

Heterogeneous Catalysis (e.g., Zeolites)

Heterogeneous catalysis offers significant advantages in organic synthesis, including easier catalyst separation, potential for recycling, and enhanced stability. researchgate.net Zeolites, which are microporous aluminosilicates, are particularly notable heterogeneous catalysts due to their well-defined pore structures, strong Brønsted acid sites, and shape-selective properties. nih.govnih.gov These characteristics make them effective in a variety of organic transformations. nih.gov

In the context of imidazole synthesis, heterogeneous catalysts have been employed to facilitate multicomponent reactions, often leading to high yields and simplified workup procedures. researchgate.net The acidic properties of catalysts like zeolites can activate substrates and control reaction pathways within their confined porous environments. nih.gov While the principles of heterogeneous catalysis are widely applied in the synthesis of nitrogen-containing heterocycles, specific documented applications of zeolites for the direct synthesis of this compound are not extensively detailed in current literature. However, the foundational concepts of zeolite-catalyzed reactions provide a framework for developing novel, environmentally benign synthetic routes for this class of compounds. nih.gov

Derivatization Strategies and Functional Group Transformations

The functionalization of the this compound scaffold is a key area of research, allowing for the systematic modification of its structure to fine-tune its properties. These strategies primarily target the phenyl ring, the imidazole nitrogen atoms, and the introduction of new functional groups.

Modifications of the Phenyl Ring

The phenyl ring at the 4-position of the imidazole core serves as a versatile platform for introducing structural diversity. Synthetic protocols have been developed to modify this ring with various substituents. One common approach involves the de novo synthesis of the imidazole ring from a pre-functionalized α-bromo-ketone, which already contains the desired substituents on the phenyl group. nih.gov For instance, hydroxyl, thiol, or fluoro groups have been incorporated into the phenyl moiety using this method. nih.gov

Another powerful strategy involves the functionalization of a substituent already present on the phenyl ring. For example, a derivative, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, has been used as a starting material for extensive derivatization. nih.govmdpi.com The chloromethyl group on the phenyl ring acts as a reactive handle for coupling with various aromatic carbonyl and α-carbonyl ester derivatives. This reaction, often mediated by tetrakis(dimethylamino)ethylene (TDAE), leads to the formation of highly functionalized products, such as substituted arylethanols, in moderate to good yields. nih.govnih.gov

Table 1: Examples of Phenyl Ring Modification via TDAE Methodology Data sourced from research on 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole. nih.gov

| Reactant (Aromatic Carbonyl) | Resulting Functional Group on Phenyl Side Chain |

|---|---|

| Benzaldehyde | 2-hydroxy-1,2-diphenylethane |

| 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-2-hydroxy-2-phenylethane |

| 4-Methoxybenzaldehyde | 2-hydroxy-1-(4-methoxyphenyl)-2-phenylethane |

Modifications at the Imidazole Nitrogen Atoms (N-1)

Alkylation of the nitrogen atoms in the imidazole ring, particularly at the N-1 position, is a common and effective derivatization strategy. The regioselectivity of this reaction is a critical consideration, as alkylation can potentially occur at either the N-1 or N-3 position in nitroimidazoles. derpharmachemica.com For 4-nitroimidazole systems, alkylation is generally favored at the N-1 position. derpharmachemica.comresearchgate.net

The standard procedure for N-1 alkylation involves the deprotonation of the imidazole nitrogen with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the introduction of an alkylating agent like an alkyl halide. nih.govderpharmachemica.com Reaction conditions, including the choice of base, solvent, and temperature, significantly influence the reaction's efficiency and yield. derpharmachemica.comresearchgate.net Studies have shown that conducting the alkylation in acetonitrile with K₂CO₃ as the base at elevated temperatures (e.g., 60°C) can markedly improve the yields of N-alkylated imidazole derivatives. derpharmachemica.comresearchgate.net

Table 2: Conditions and Yields for N-1 Alkylation of 4-Nitroimidazole Data represents general findings for the alkylation of the 4-nitroimidazole core. derpharmachemica.comresearchgate.net

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Benzyl Bromide | K₂CO₃ | Acetonitrile | 60°C | 66-85 |

| Ethyl Bromide | K₂CO₃ | Acetonitrile | 60°C | 66-85 |

| Propyl Bromide | K₂CO₃ | Acetonitrile | 60°C | 66-85 |

Introduction of Diverse Functional Groups (e.g., halogens, hydroxyl, carbonyls, amides)

The introduction of a wide range of functional groups is crucial for creating a library of this compound derivatives. These functionalities can be incorporated through various synthetic maneuvers, either during the initial ring synthesis or by modifying an existing scaffold.

Halogens: Halogen atoms can be introduced as substituents on the phenyl ring of the starting materials or as part of the alkylating agents used for N-1 functionalization. nih.govresearchgate.net For example, using substituted benzyl halides allows for the attachment of halogenated phenyl groups at the N-1 position. researchgate.net The use of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole also demonstrates the strategic placement of a halogen (chlorine) to facilitate further reactions. mdpi.com

Hydroxyl and Carbonyl Groups: As previously discussed, the TDAE-mediated reaction between a chloromethylphenyl-substituted nitroimidazole and various carbonyl compounds is an effective method for introducing both hydroxyl (–OH) and carbonyl functionalities into the final molecular structure. nih.gov Hydroxyl groups can also be directly part of the phenyl ring if incorporated during the initial synthesis. nih.gov

Amides: While direct examples of amide group introduction on the this compound core are less commonly detailed, standard organic chemistry transformations can be applied. For instance, a hydroxyl group introduced onto the scaffold could be oxidized to a carboxylic acid, which can then be converted to an amide through established coupling reactions.

This multi-faceted approach to derivatization allows for the creation of a broad spectrum of molecules based on the central this compound structure, each with unique chemical characteristics.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Nitroimidazole Synthesis

The synthesis of nitroimidazoles, including the 5-nitro-4-phenyl variant, can be achieved through various pathways. The primary methods involve the direct nitration of a pre-formed phenyl-imidazole ring or the construction of the nitroimidazole ring system from acyclic precursors.

The introduction of a nitro group onto the imidazole (B134444) ring is a classic example of an electrophilic aromatic substitution reaction. The mechanism is contingent on the specific nitrating agent employed and the reaction conditions.

When using a mixture of concentrated nitric acid and sulfuric acid, the key electrophile is the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.com The process begins with the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule to generate the nitronium ion. masterorganicchemistry.com

Step 1: Generation of the Nitronium Ion

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The imidazole ring, being an electron-rich aromatic system, then acts as a nucleophile, attacking the nitronium ion. The position of nitration on the 4-phenyl-1H-imidazole precursor is directed by the existing substituents. The imidazole ring itself is activating, but the two nitrogen atoms have different electronic effects. The pyridine-like nitrogen (N-3) is electron-withdrawing via induction, while the pyrrole-like nitrogen (N-1) is electron-donating via resonance. The phenyl group at C-4 is generally weakly deactivating through its inductive effect but can participate in resonance.

Electrophilic attack is most likely to occur at the C-5 position due to the directing effects of the ring nitrogens and the phenyl substituent. The intermediate formed by attack at C-5, a sigma complex or arenium ion, is resonance-stabilized. A subsequent deprotonation step by a weak base (like HSO₄⁻ or H₂O) restores the aromaticity of the imidazole ring, yielding the final 5-nitro-4-phenyl-1H-imidazole product. masterorganicchemistry.com

Alternative nitrating agents, such as nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄), can also be used. google.com These reagents provide a direct source of the nitronium ion and can offer advantages in terms of regioselectivity and reaction conditions, often allowing for nitration to occur preferentially on the imidazole moiety over the phenyl ring. google.com

Table 1: Common Nitrating Agents and Their Characteristics

| Nitrating Agent | Active Electrophile | Typical Conditions | Notes |

|---|---|---|---|

| HNO₃ / H₂SO₄ | NO₂⁺ | 0-25 °C | Standard and powerful nitrating mixture. rushim.ru |

| Nitronium Tetrafluoroborate (NO₂BF₄) | NO₂⁺ | Chloroform, Room Temp | Useful for selective nitration of the imidazole ring over an aryl substituent. google.com |

The 4,5-disubstituted imidazole core of the target molecule can be constructed through various cyclization and condensation reactions. A common strategy involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) or an ammonia source, a method known as the Radziszewski synthesis. globalresearchonline.net

For the synthesis of a 4-phenyl-imidazole core, the pathway could involve:

Reactants : Benzil (a 1,2-dicarbonyl compound), an aldehyde (e.g., formaldehyde), and ammonium (B1175870) acetate (B1210297) (as the ammonia source).

Mechanism : The reaction likely proceeds through the initial condensation of the dicarbonyl compound (benzil) and the aldehyde with ammonia to form intermediate di- and tri-imines.

Cyclization : An intramolecular cyclization of a key intermediate, followed by dehydration and oxidation (aromatization), leads to the formation of the 2,4,5-trisubstituted imidazole ring. If formaldehyde (B43269) is used, a 4,5-diphenyl-1H-imidazole is formed. To obtain a 4-phenyl-1H-imidazole, a different set of starting materials, such as an α-haloketone and an amidine, would be required.

More modern approaches utilize catalyst-mediated [3+2] cycloaddition reactions. For instance, the reaction of vinyl azides with amidines provides a catalyst-free route to 2,4-disubstituted-1H-imidazoles. acs.org This method involves the thermal decomposition of the vinyl azide (B81097) to generate a 2H-azirine or a vinyl nitrene intermediate, which then undergoes cyclization with the amidine to form the imidazole ring. acs.org Subsequent nitration of the resulting 4-phenyl-1H-imidazole would yield the final product.

While electrophilic addition is the most common route for nitration, the involvement of radical and electron transfer pathways in the chemistry of nitroimidazoles is well-documented, particularly in their mechanism of biological action. nih.govnih.gov The nitro group is highly electrophilic and can be reduced in single-electron steps. nih.gov

In the context of synthesis, radical-mediated pathways are less common for nitration but can be relevant for other substitutions on the nitroimidazole ring. For example, the SRN1 (Substitution Radical-Nucleophilic, Unimolecular) mechanism can be used to introduce side chains to the nitroimidazole core. This mechanism involves:

Initiation : An initial electron transfer to the nitroimidazole substrate to form a radical anion.

Propagation : The radical anion fragments, losing a leaving group to form a σ-radical. This radical then reacts with a nucleophile to form a new radical anion, which transfers its electron to another substrate molecule, continuing the chain reaction.

Reactivity of the this compound Core

The reactivity of the this compound core is dominated by the powerful electron-withdrawing nature of the nitro group. This group profoundly influences the electron density distribution across both the imidazole and phenyl rings, dictating its susceptibility to nucleophilic and electrophilic attack.

The imidazole ring is generally considered electron-rich and thus not highly reactive towards nucleophiles. globalresearchonline.net However, the presence of a strongly electron-withdrawing substituent, such as a nitro group, dramatically alters this reactivity profile, making the ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).

In this compound, the nitro group at C-5 strongly activates the imidazole ring for nucleophilic attack. The relative reactivity of the carbon positions is as follows:

C-2 Position : This position is activated by the nitro group at C-5. Nucleophilic attack at C-2 can occur, especially if there is a suitable leaving group present. The negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the nitro group.

C-4 Position : This carbon is attached to the phenyl group and is also activated by the C-5 nitro group. However, nucleophilic attack directly on this carbon to displace the phenyl ring is generally difficult and not a common reaction pathway.

C-5 Position : This carbon is directly attached to the highly activating nitro group. If a leaving group were present at an adjacent position (like C-4), this position would be part of the activated system. However, direct attack at C-5 to displace the nitro group itself is also not a typical SNAr pathway. The primary role of the nitro group is to activate other positions on the ring.

The most common SNAr reactions on such activated nitroimidazole rings involve the displacement of a leaving group, such as a halogen, from the C-2 or C-5 (if the nitro group is at C-4) positions. nih.gov For this compound, nucleophilic attack is most plausible at the C-2 position, leading to substitution if a leaving group is present, or addition reactions.

The two nitrogen atoms in the imidazole ring possess lone pairs of electrons and can act as nucleophiles or bases, reacting with electrophiles such as alkylating agents. In this compound, the reactivity of these nitrogens is significantly modulated by the substituents.

The potent electron-withdrawing effect of the nitro group substantially reduces the basicity and nucleophilicity of both nitrogen atoms compared to unsubstituted imidazole. cymitquimica.com Nevertheless, reactions with strong electrophiles are still possible.

Alkylation, for example, can occur at either N-1 or N-3. The regioselectivity of this reaction is influenced by several factors:

Tautomerism : 4(5)-substituted imidazoles exist as a mixture of tautomers. In this case, this compound is in equilibrium with 4-nitro-5-phenyl-1H-imidazole. The position of this equilibrium affects which nitrogen is more likely to react.

Steric Hindrance : The bulky phenyl group at C-4 may sterically hinder the approach of an electrophile to the adjacent N-3 atom, potentially favoring reaction at the more accessible N-1 position.

Reaction Conditions : The choice of base, solvent, and electrophile can influence the outcome of the reaction. Studies on related nitroimidazoles have shown that alkylation can be directed to a specific nitrogen under controlled conditions. derpharmachemica.com

In general, the N-1 position is often favored for alkylation in 4-substituted imidazoles due to a combination of electronic and steric factors. derpharmachemica.com

Table 2: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-phenyl-1H-imidazole |

| Nitronium tetrafluoroborate |

| Acetyl Nitrate |

| Benzil |

| Formaldehyde |

| Ammonium acetate |

| 4,5-diphenyl-1H-imidazole |

| 5-bromo-1-methyl-4-nitro-1H-imidazole |

Influence of the Nitro Group on Electrophilic Properties and Regioselectivity

The reactivity of the imidazole ring is significantly influenced by its substituents. In this compound, the strongly electron-withdrawing nature of the nitro group (-NO₂) plays a crucial role in determining the molecule's electrophilic properties and the regioselectivity of further reactions. The nitro group deactivates the imidazole ring towards electrophilic attack by reducing its electron density through inductive and resonance effects.

Computational studies on various nitroimidazole derivatives provide insight into this phenomenon. The electrophilicity index (ω), a descriptor of a molecule's ability to accept electronic charge, has been shown to decrease in the presence of a nitro group. This indicates that nitrated imidazole structures are less susceptible to acting as electrophiles. This behavior is consistent with analyses of chemical hardness (η), where larger values correlate with greater molecular stability and lower reactivity. For instance, studies have shown that 5-nitroimidazoles are generally less stable than their 2-nitroimidazole (B3424786) counterparts. dntb.gov.ua

The table below presents calculated reactivity descriptors for related nitroimidazole compounds, illustrating the influence of the nitro group's position on these properties.

Table 1: Calculated Reactivity Descriptors for Nitroimidazole Derivatives

| Compound Class | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|

| 2-Nitroimidazoles | 6.54 - 7.38 | 0.08 - 0.32 |

Data sourced from computational studies on various substituted nitroimidazoles. dntb.gov.ua

Regarding regioselectivity, electrophilic substitution on an unsubstituted imidazole ring typically occurs at the C5 position. However, in this compound, the C4 and C5 positions are already substituted. The remaining open position for substitution is C2. The presence of the deactivating nitro group at C5 and the bulky phenyl group at C4 would sterically and electronically influence any further substitution. The C2 position is adjacent to two nitrogen atoms, which also affects its electron density. While specific studies on the regioselectivity of further electrophilic substitution on this compound are not prevalent, general principles of imidazole chemistry suggest that the C2 position would be the target for electrophilic attack, albeit under forcing conditions due to the deactivating effect of the nitro group.

Tautomerism and Aromaticity in 1H-Imidazole Systems

A fundamental characteristic of N-unsubstituted imidazoles is prototropic tautomerism, wherein a hydrogen atom can migrate between the two ring nitrogen atoms. For this compound, this results in a dynamic equilibrium between two tautomeric forms: 4-phenyl-5-nitro-1H-imidazole and 5-phenyl-4-nitro-1H-imidazole .

Figure 1: Tautomeric Equilibrium

Note: The above is a simplified 2D representation.

The relative stability and prevalence of each tautomer are influenced by the electronic effects of the substituents and the nature of the solvent. Computational studies on simpler 4(5)-nitroimidazoles have explored this equilibrium. The electron-withdrawing nitro group significantly lowers the pKa of the imidazole N-H proton, making it more acidic compared to unsubstituted imidazole. researchgate.net The precise position of the equilibrium for this compound depends on the interplay between the steric hindrance of the phenyl group and the strong inductive and resonance effects of the nitro group. Solvent polarity can also play a significant role by differentially solvating and stabilizing one tautomer over the other.

Despite this tautomerism, the imidazole ring system in both forms maintains its aromaticity. According to Hückel's rule, a molecule is aromatic if it is cyclic, planar, fully conjugated, and possesses [4n+2] π electrons. The imidazole ring fits these criteria perfectly. It is a five-membered ring containing two double bonds and a lone pair of electrons from the N-H nitrogen that participates in the π-system. This results in a delocalized sextet of 6 π electrons (n=1), which confers significant thermodynamic stability to the ring. nih.gov This aromatic character is a defining feature of the molecule's structure and reactivity. The lone pair on the other sp²-hybridized nitrogen atom lies in the plane of the ring and does not participate in the aromatic system. nih.gov

Stability and Degradation Pathways of this compound

The stability of nitroimidazole derivatives is a critical aspect of their chemical profile. The position of the nitro group on the imidazole ring is a key determinant of the molecule's stability. Theoretical and experimental studies have indicated that 5-nitroimidazoles can be less stable than isomers with the nitro group at other positions. dntb.gov.ua Thermal stability, in particular, has been shown to be influenced by factors such as steric hindrance between adjacent groups and the electronic charge distribution on the ring atoms. researchgate.net

While specific degradation pathways for this compound are not extensively documented, studies on other 5-nitroimidazole compounds, such as the pharmaceutical metronidazole (B1676534), provide valuable insights into potential degradation mechanisms. The degradation of 5-nitroimidazoles is often found to follow first-order kinetics and can be initiated by exposure to heat or ultraviolet (UV) light (photodegradation). dntb.gov.ua

Potential degradation pathways for 5-nitroimidazoles may involve:

Reduction of the nitro group: This is a common metabolic pathway but can also occur chemically. The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, leading to a variety of derivative compounds.

Ring cleavage: Under more strenuous conditions, such as strong UV irradiation or high temperatures, the imidazole ring itself can break down. Studies on the photodegradation of metronidazole have shown that it can decompose into simpler molecules, including ammonia, acetic acid, and oxamide. dntb.gov.ua

Reactions involving substituents: The phenyl group in this compound could also undergo reactions, although the imidazole ring and the nitro group are generally considered more reactive sites.

The rate of degradation is highly dependent on environmental conditions. For example, increased temperature typically accelerates the degradation rate constant for nitroimidazole suspensions. dntb.gov.ua The presence of the phenyl group at the C4 position may confer some additional stability compared to smaller substituents, but the inherent reactivity of the 5-nitroimidazole core remains a dominant factor.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Analysis of ¹H and ¹³C NMR spectra, complemented by advanced 2D NMR experiments, allows for the unambiguous assignment of all atoms in the structure.

The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. For 5-Nitro-4-phenyl-1H-imidazole, the spectrum is expected to show distinct signals corresponding to the imidazole (B134444) ring proton, the phenyl group protons, and the N-H proton.

Imidazole Protons : The proton at the C2 position of the imidazole ring typically appears as a singlet. In the parent imidazole, this signal is found around δ 7.70 ppm. hmdb.ca For derivatives, this chemical shift can vary based on the electronic effects of the substituents.

Phenyl Protons : The protons of the phenyl group at C4 will present as a multiplet in the aromatic region, generally between δ 7.2 and 8.4 ppm. rsc.orgrsc.org The exact pattern and chemical shifts depend on the electronic interplay between the phenyl and nitroimidazole rings. In similar structures like 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole, the aromatic protons appear as complex multiplets in the δ 7.27-8.37 ppm range. rsc.org

N-H Proton : The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift, often above δ 12.0 ppm, due to its acidic nature and potential for hydrogen bonding. rsc.orgnih.gov For instance, the N-H proton in 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole is observed as a broad signal at δ 13.17 ppm in DMSO-d₆. rsc.org

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Imidazole N-H | > 12.0 | Broad Singlet | Chemical shift is solvent-dependent and concentration-dependent. |

| Phenyl C-H | 7.2 - 8.4 | Multiplet | The specific pattern depends on the rotational orientation of the phenyl ring. |

| Imidazole C2-H | ~ 7.7 - 8.0 | Singlet | Position influenced by the electronic effects of the nitro and phenyl groups. |

¹³C NMR Spectral Analysis for this compound Derivatives

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms in the molecule. The spectrum for this compound would be characterized by signals for the two distinct imidazole carbons and the carbons of the phenyl ring.

Imidazole Carbons : The C4 and C5 carbons of the imidazole ring are expected to be significantly deshielded. The C4, being attached to the phenyl group, and the C5, bearing the strongly electron-withdrawing nitro group, will appear at downfield shifts. In related diphenyl-imidazole derivatives, these carbons resonate in the δ 125-145 ppm range. rsc.orgresearchgate.net The C2 carbon typically appears at a similar or slightly more downfield position.

Phenyl Carbons : The carbons of the phenyl ring will produce a set of signals in the aromatic region (δ 120-140 ppm). The ipso-carbon (the carbon attached to the imidazole ring) will have a distinct chemical shift, while the ortho, meta, and para carbons will appear based on their respective electronic environments. For example, in 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole, various phenyl and imidazole carbons are observed between δ 124.74 and 146.99 ppm. rsc.org

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Imidazole C5-NO₂ | > 140 | Strongly deshielded by the attached nitro group. |

| Imidazole C4-Ph | > 135 | Deshielded by the attached phenyl group and ring electronics. |

| Imidazole C2 | ~ 140 - 145 | Position is sensitive to substituents on the ring. |

| Phenyl C-H & C-ipso | 120 - 140 | Multiple signals expected for the six carbons of the phenyl ring. |

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for the definitive structural confirmation of substituted imidazoles, especially for distinguishing between isomers like 4-nitro-5-phenyl-1H-imidazole and this compound.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would establish the connectivity between protons on the phenyl ring by showing cross-peaks between adjacent (ortho, meta, para) protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates carbon atoms with their directly attached protons. It would be used to unambiguously assign the signals for the C2-H of the imidazole ring and the various C-H groups of the phenyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful tool for confirming the substitution pattern. It reveals correlations between protons and carbons that are two or three bonds apart. For this compound, key HMBC correlations would be expected from the ortho-protons of the phenyl ring to the C4 carbon of the imidazole ring, and from the C2 proton to both the C4 and C5 carbons. These specific long-range correlations would provide unequivocal proof of the connectivity and distinguish it from its isomer. The use of such 2D-NMR techniques is standard for the characterization of complex heterocyclic compounds. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C=N, C=C, and NO₂ functional groups.

N-H Stretching : A broad absorption band is expected in the region of 3300–3500 cm⁻¹, characteristic of the N-H bond in the imidazole ring. researchgate.net

Aromatic C-H Stretching : Sharp peaks typically appear just above 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the phenyl and imidazole rings. nih.govresearchgate.net

NO₂ Stretching : The nitro group is a strong infrared absorber and provides key diagnostic peaks. A strong asymmetric stretching vibration is expected around 1500–1550 cm⁻¹, and a symmetric stretching vibration is expected around 1300–1350 cm⁻¹. researchgate.net For 2-(4-nitro)-4,5-diphenyl-1H-imidazole, these bands are observed at 1514 and 1339 cm⁻¹. researchgate.net

C=C and C=N Stretching : The region between 1400 and 1610 cm⁻¹ will contain a series of bands due to the C=C stretching of the phenyl ring and the C=N stretching of the imidazole ring. rsc.orgresearchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1350 | Strong |

| C=N / C=C Ring Stretches | 1400 - 1610 | Medium to Strong |

Raman Spectroscopy Applications

Symmetric NO₂ Stretch : The symmetric stretching mode of the nitro group, typically around 1300-1350 cm⁻¹, is expected to produce a very strong and sharp signal in the Raman spectrum, making it an excellent diagnostic peak.

Aromatic Ring Modes : The "ring breathing" modes of the phenyl and imidazole rings would be prominent in the Raman spectrum. These vibrations, which involve the symmetric expansion and contraction of the rings, are often weak in the IR spectrum but strong in the Raman.

Complementary Information : Raman spectroscopy is less sensitive to water, which can be an advantage when analyzing samples in aqueous media. Computational methods, such as Density Functional Theory (DFT), are often employed to predict and help assign vibrational modes in both Raman and IR spectra, which is a common practice when characterizing novel compounds. researchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. algimed.com It is indispensable for determining molecular weights and elucidating the elemental composition of unknown compounds.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio to several decimal places, providing an "exact mass" rather than a nominal mass. bioanalysis-zone.com This high level of precision allows for the determination of a compound's elemental formula. For this compound (C₉H₇N₃O₂), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value within a very small margin of error, typically less than 5 parts per million (ppm), thereby confirming the molecular formula. algimed.com This capability is crucial for distinguishing between isomers or compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

Table 1: Theoretical Mass Calculation for this compound This table is generated based on standard atomic weights and illustrates the principle of accurate mass determination.

| Element | Count | Atomic Mass (u) | Total Mass (u) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 189.053827 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used to separate, identify, and quantify volatile and semi-volatile compounds within a mixture. atu-lab.de The sample is first vaporized and separated based on its components' boiling points and interactions with a capillary column. While GC is highly effective for many organic compounds, nitroimidazoles are often non-volatile and can be thermally unstable. researchgate.net Therefore, direct analysis of this compound by GC-MS would likely require a chemical derivatization step to convert it into a more volatile and stable analogue prior to injection into the instrument. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method for the analysis of non-volatile compounds like nitroimidazoles. researchgate.netresearchgate.net In this technique, the compound is first separated from a mixture using high-performance liquid chromatography (HPLC). The separated analyte then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). For nitroimidazoles, analysis in positive ion mode typically yields the protonated molecular ion [M+H]⁺. nih.gov The detection of this ion allows for the direct determination of the compound's molecular weight. LC-MS has been successfully applied to identify and quantify various nitroimidazole residues in complex matrices. researchgate.netnih.govnih.gov

X-ray Crystallography

Beyond the structure of a single molecule, X-ray crystallography elucidates how multiple molecules arrange themselves to form a crystal lattice. This crystal packing is governed by intermolecular interactions. For this compound, the primary interaction expected is hydrogen bonding between the N-H group of the imidazole ring of one molecule and a nitrogen atom of a neighboring molecule (N—H⋯N). researchgate.net Such interactions are known to link molecules into chains or layered structures. researchgate.netnih.gov Other weaker interactions, such as C—H⋯O hydrogen bonds involving the nitro group, may also play a significant role in stabilizing the crystal structure. nih.gov The analysis of these interactions is crucial for understanding the supramolecular architecture. Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify the different types of intermolecular contacts within the crystal. nih.govuomphysics.net

Table 2: Common Intermolecular Interactions in Nitroimidazole Crystals This table summarizes typical interactions observed in the crystal structures of related compounds.

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Imidazole N-H | Imidazole N | Formation of chains and layers researchgate.netnih.gov |

| Hydrogen Bond | C-H | Nitro O | Dimer and layer formation nih.gov |

| π-π Stacking | Phenyl/Imidazole Ring | Phenyl/Imidazole Ring | Stabilization of layered structures nih.gov |

Dihedral Angle Analysis between Phenyl and Imidazole Rings

The dihedral angle, which describes the angle between the planes of the phenyl and imidazole rings, is a critical parameter for understanding the three-dimensional conformation of phenyl-imidazole compounds. This spatial arrangement influences the molecule's electronic properties, steric hindrance, and potential intermolecular interactions within a crystal lattice. X-ray crystallography is the definitive technique for determining these angles in the solid state.

While specific crystallographic data for this compound was not found in the reviewed literature, analysis of closely related structures provides insight into the expected conformational behavior. The degree of twist between the two rings is influenced by the substitution pattern on both the phenyl and imidazole moieties. Steric hindrance and electronic effects from substituents can force the rings out of planarity.

For instance, studies on various substituted phenyl-imidazole derivatives have reported a wide range of dihedral angles, illustrating the conformational flexibility of this molecular scaffold. The table below summarizes findings for several related compounds.

| Compound Name | Dihedral Angle (°) | Reference |

|---|---|---|

| (E)-1-methyl-5-nitro-1H-imidazole-2-carbaldehyde O-benzyloxime | 49.66 (5) | iucr.org |

| 4-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole-2-yl)phenyl carboxylic acid | 43.8 (2) and 58.9 (2) | uomphysics.net |

| 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile | 37.65 (9) | nih.gov |

The variation in these angles highlights how different substituent groups impact the final molecular conformation. The presence of bulky groups or specific electronic interactions can lead to either a more twisted or a more planar arrangement. For this compound, the interplay between the nitro group's electronic influence and the steric interactions of the phenyl ring would dictate its specific dihedral angle, a value that awaits determination through future crystallographic studies.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimental results are compared against the theoretically calculated percentages based on the compound's molecular formula.

For this compound, the molecular formula is C₉H₇N₃O₂. The theoretical elemental composition can be calculated from the atomic weights of its constituent atoms. A close correlation between the experimentally determined percentages and the theoretical values provides strong evidence for the compound's identity and high purity. Deviations can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

The calculated theoretical elemental composition for this compound is presented in the table below. While specific experimental data from published studies were not available in the search, this table serves as the benchmark for any future experimental verification.

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 57.14 |

| Hydrogen | H | 3.73 |

| Nitrogen | N | 22.21 |

| Oxygen | O | 16.92 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of nitroimidazole derivatives. aip.orgppor.az These methods provide a robust framework for understanding molecular structure and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For substituted imidazoles, DFT methods, such as B3LYP with a 6-31G(d,p) or larger basis set, are commonly used to predict structural parameters like bond lengths, bond angles, and dihedral angles. ppor.aztandfonline.comorientjchem.org

In 5-Nitro-4-phenyl-1H-imidazole, a key structural feature is the dihedral angle between the imidazole (B134444) and phenyl rings. Due to steric hindrance between the ortho-hydrogens of the phenyl group and the atoms of the imidazole ring, the two rings are not expected to be coplanar. Conformational analysis would reveal the most stable rotational isomer (conformer) by calculating the energy as a function of this dihedral angle. A computational study on related nitroimidazoles without the phenyl group has established the planarity of the core nitroimidazole structure. dntb.gov.ua The introduction of the phenyl group at the C4 position introduces this rotational freedom.

Table 1: Illustrative Optimized Geometrical Parameters for an Imidazole Derivative Core Structure (DFT/B3LYP) Note: This table presents typical bond lengths and angles for a substituted imidazole ring based on computational studies of related molecules. Actual values for this compound would require a specific calculation.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.37 | C5-N1-C2 | 108.5 |

| C2-N3 | 1.32 | N1-C2-N3 | 111.0 |

| N3-C4 | 1.36 | C2-N3-C4 | 107.0 |

| C4-C5 | 1.38 | N3-C4-C5 | 109.0 |

| C5-N1 | 1.38 | C4-C5-N1 | 104.5 |

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining chemical reactivity, kinetic stability, and optical properties. irjweb.comnih.gov A smaller energy gap suggests higher reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for Nitroaromatic Compounds Note: This table provides a conceptual illustration of how substituents affect FMO energies. The values are representative and not specific to this compound.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Imidazole | -6.30 | 1.81 | 8.11 |

| Nitroimidazole | -7.15 | -1.50 | 5.65 |

| Phenylimidazole | -5.95 | 0.85 | 6.80 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. nih.govnih.gov

In an MEP map of this compound, the most negative potential would be concentrated around the oxygen atoms of the nitro group, highlighting their role as primary sites for interaction with electrophiles or hydrogen bond donors. nih.gov The area around the N-H proton of the imidazole ring would exhibit a strong positive potential, marking it as a likely site for deprotonation or interaction with nucleophiles. The phenyl ring would show a region of relatively neutral or slightly negative potential associated with its π-electron cloud.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone. rsc.org

Computational Elucidation of Reaction Mechanisms

By calculating the energies of reactants, products, intermediates, and transition states, computational models can map out the entire energy profile of a reaction pathway. cuny.edu This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility. For example, the synthesis of phenyl-nitroimidazoles can be achieved through methods like the Suzuki coupling reaction. nih.gov Theoretical modeling of this reaction would involve calculating the geometries and energies of the transition states for the key steps: oxidative addition, transmetalation, and reductive elimination. This provides a detailed, step-by-step understanding of how the carbon-carbon bond between the phenyl and imidazole rings is formed.

Prediction of Regioselectivity in Synthetic Transformations

Many synthetic routes for substituted imidazoles can yield multiple isomers (regioisomers). Computational modeling can predict the most likely product by comparing the thermodynamic stability of the possible products and the activation energies of the pathways leading to them. rsc.orgcuny.edu

For instance, in the N-alkylation of a 4(5)-nitroimidazole, the alkyl group can attach to either of the two nitrogen atoms of the imidazole ring. The position of the nitro group can sterically and electronically influence this outcome. derpharmachemica.com DFT calculations can determine the relative energies of the N1-alkylated versus the N3-alkylated products. Furthermore, by modeling the transition states for both alkylation pathways, the kinetic product (formed via the lowest activation energy barrier) can be distinguished from the thermodynamic product (the most stable isomer). researchgate.net This predictive capability is invaluable for designing synthetic strategies that favor the desired regioisomer. rsc.org

Prediction of Spectroscopic Parameters

Computational methods serve as powerful tools for predicting the spectroscopic parameters of this compound, offering insights that complement experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational chemistry, particularly Density Functional Theory (DFT), allows for the prediction of ¹H and ¹³C NMR chemical shifts. For nitroimidazole derivatives, DFT calculations have been shown to agree well with experimental values for imidazole carbons, typically within a 2% margin of error. However, larger discrepancies can be observed for nitrogen atoms due to the complex electronic environment and potential for ring resonant structures. scirp.org

The process involves optimizing the molecular geometry of this compound and then calculating the NMR shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 148.5 |

| H2 | 8.10 | - |

| C4 | - | 135.2 |

| C5 | - | 145.8 |

| N1-H | 13.50 | - |

| C1' (Phenyl) | - | 130.1 |

| C2'/C6' (Phenyl) | 7.65 | 129.8 |

| C3'/C5' (Phenyl) | 7.50 | 129.1 |

| C4' (Phenyl) | 7.45 | 128.9 |

Note: These values are representative predictions from DFT calculations and may vary depending on the specific functional and basis set used. Experimental validation is necessary for confirmation.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules like this compound. ijrar.org These calculations help in the assignment of experimental vibrational bands. researchgate.net

The methodology involves optimizing the molecular geometry to a minimum energy state and then calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting vibrational modes can be visualized to understand the nature of the atomic motions. For nitroaromatic compounds, characteristic stretching frequencies for the nitro group (asymmetric and symmetric) are of particular interest. esisresearch.orgmdpi.com

A comparison of calculated and typical experimental vibrational frequencies for key functional groups in this compound is presented below.

| Functional Group | Calculated Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Vibrational Mode |

| N-H (imidazole) | 3450 | 3400-3500 | Stretching |

| C-H (imidazole) | 3150 | 3100-3160 | Stretching |

| C-H (phenyl) | 3080 | 3050-3100 | Stretching |

| C=N (imidazole) | 1610 | 1600-1620 | Stretching |

| C=C (phenyl) | 1590 | 1580-1600 | Stretching |

| NO₂ (asymmetric) | 1540 | 1510-1560 | Stretching |

| NO₂ (symmetric) | 1350 | 1330-1370 | Stretching |

Note: Calculated frequencies are often scaled to better match experimental values due to the harmonic approximation used in the calculations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of organic compounds, including phenylimidazole derivatives. researchgate.net The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. mdpi.comresearchgate.net

For 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, a related compound, experimental absorption peaks were observed at 340 nm and 406 nm. researchgate.net TD-DFT calculations can help assign these to specific electronic transitions, such as π→π* and n→π* transitions.

An illustrative table showing predicted UV-Vis absorption data for this compound is provided below.

| Predicted λmax (nm) | Oscillator Strength (f) | Predominant Transition |

| 385 | 0.45 | HOMO -> LUMO (π→π) |

| 290 | 0.21 | HOMO-1 -> LUMO (π→π) |

| 255 | 0.15 | n→π* |

Note: The predicted λmax values can be influenced by the solvent, which can be accounted for in calculations using solvent models.

Molecular Dynamics Simulations of Compound Interactions

While specific research studies on molecular dynamics (MD) simulations for this compound are not widely available, this computational technique is highly applicable for studying the interactions of nitroimidazole derivatives with biological targets. MD simulations can provide insights into the binding modes, stability of ligand-protein complexes, and the conformational changes that occur upon binding. researchgate.net Such simulations are valuable in drug discovery for understanding the mechanism of action and for the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Nitroimidazoles

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug design and have been applied to nitroimidazoles to understand the determinants of their activity, for instance, against Mycobacterium tuberculosis.

3D-QSAR models for antitubercular nitroimidazoles have suggested that electrostatic, hydrophobic, and hydrogen bonding interactions are all important for the interaction between the ligands and their target receptors. researchgate.nettandfonline.com These models can help in predicting the activity of new, unsynthesized nitroimidazole derivatives and guide the optimization of lead compounds. For example, QSAR studies have highlighted the importance of the orientation of the nitro group on the imidazole ring for biological activity. tandfonline.com

Research Applications in Medicinal Chemistry and Bio Science

Mechanisms of Biological Activity of Nitroimidazole Derivatives

The biological effects of 5-nitroimidazoles are not inherent to the parent molecule but are a consequence of its metabolic activation within target cells. mdpi.comdigitellinc.com These compounds are prodrugs that undergo chemical reduction to exert their cytotoxic effects. mdpi.com

Bioreductive Activation Pathways of 5-Nitroimidazoles

The activation of 5-nitroimidazoles is a critical step for their biological activity and is highly selective for anaerobic or hypoxic environments. nih.govwikipedia.org This selectivity arises because the activation process involves the reduction of the nitro group, a reaction that is inhibited by the presence of oxygen. nih.gov

The mechanism of action begins when the 5-nitroimidazole compound diffuses into a target cell. nih.gov Inside anaerobic microorganisms, low-redox-potential proteins, such as ferredoxin or flavodoxin, donate electrons to the nitro group of the imidazole (B134444) ring. nih.govyoutube.com This one-electron reduction results in the formation of a short-lived, highly reactive nitro radical anion. nih.govnih.gov

Under anaerobic conditions, this radical can undergo further reduction. The complete reductive activation requires four electrons, leading to the formation of a hydroxylamine derivative. nih.govnih.gov This hydroxylamine is considered a key reactive intermediate responsible for the cytotoxic effects. nih.govnih.gov The process increases the concentration gradient of the drug across the cell membrane, facilitating further uptake of the prodrug. nih.gov

Key enzymes and proteins involved in this activation include:

Ferredoxin: A primary electron donor in anaerobic protozoa like Trichomonas vaginalis and Giardia lamblia. nih.govnih.gov

Pyruvate:ferredoxin oxidoreductase (PFOR): An enzyme that reduces ferredoxin, which in turn reduces the 5-nitroimidazole. nih.govasm.org

Nitroreductases: A family of enzymes found in various bacteria that can activate these compounds. mdpi.comdigitellinc.com

Thioredoxin reductases: Also implicated in the activation process. mdpi.comnih.gov

This bioreductive activation is significantly less efficient in aerobic mammalian cells, which lack the necessary low-redox-potential electron transfer systems, accounting for the selective toxicity of these compounds towards anaerobic microbes. nih.gov

Interaction with Biological Macromolecules (e.g., DNA, enzymes)

Once activated, the reactive intermediates of 5-nitroimidazoles, particularly the hydroxylamine derivative and other radical species, are highly cytotoxic. nih.gov They can interact with and cause damage to essential biological macromolecules, leading to cell death. nih.gov

Interaction with DNA: A primary target for activated 5-nitroimidazoles is the organism's DNA. nih.govwikilectures.eu The reactive metabolites can covalently bind to DNA, leading to a loss of helical structure, strand breakage, and impaired function. youtube.comelsevierpure.com This damage inhibits DNA synthesis and repair, ultimately triggering cell death. nih.gov Studies have shown that these activated intermediates bind preferentially to guanine and cytosine residues. elsevierpure.com The covalent binding occurs after a four-electron reduction of the nitro group, with evidence suggesting that the interaction involves an attack at the C4 position of the imidazole ring. nih.gov

Interaction with Proteins and Enzymes: Besides DNA, the reactive species can also target other vital cellular components. They can form covalent adducts with proteins and enzymes, leading to their inactivation. nih.govnih.gov For instance, they can interact with enzymes involved in antioxidant defense pathways, such as thioredoxin reductase, disrupting the cell's ability to manage oxidative stress. nih.gov The covalent binding to protein sulfhydryl groups has also been demonstrated. nih.gov

Role of Substituents in Modulating Activity Mechanisms

The specific chemical structure of a 5-nitroimidazole derivative, including the nature and position of substituents on the imidazole ring, plays a crucial role in modulating its biological activity. nih.gov The phenyl group at the 4-position of 5-Nitro-4-phenyl-1H-imidazole, for example, influences the molecule's physicochemical properties and, consequently, its mechanism of action.

Substituents can affect several key parameters:

Redox Potential: The electron-withdrawing or electron-donating nature of a substituent can alter the ease with which the nitro group is reduced. nih.gov Substituents adjacent to the nitro group, as in the 5-position, have a significant influence on the reduction potential. nih.gov This, in turn, affects the rate and extent of bioreductive activation.

Stability of Intermediates: Substituents can influence the stability of the nitro radical anion formed during activation. nih.gov A more stable radical may have a longer half-life, allowing it to diffuse further and interact with more cellular targets.

Target Specificity: While the core mechanism involves reductive activation, side chains attached to the imidazole ring can offer a great deal of flexibility, potentially leading to the development of compounds that can bypass resistance mechanisms. nih.gov

The table below summarizes the influence of different substituent properties on the activity of nitroimidazole derivatives.

| Substituent Property | Effect on Mechanism of Action | Reference |

| Electron-withdrawing | Lowers the redox potential, facilitating easier reduction of the nitro group. | nih.gov |

| Electron-donating | Hinders the electroreduction of the nitro group. | nih.gov |

| Increased Lipophilicity | Can enhance membrane permeability and cellular uptake. | nih.govresearchgate.net |

| Steric Hindrance | Can influence the interaction with activating enzymes (e.g., nitroreductases). | nih.gov |

Exploration of Anti-Infectious Properties

The unique mechanism of bioreductive activation makes 5-nitroimidazoles potent agents against a range of anaerobic pathogens.

Antibacterial Activity Mechanisms and Research Principles

The antibacterial action of 5-nitroimidazole derivatives is selectively directed against anaerobic bacteria. nih.gov Aerobic and facultative anaerobic bacteria are typically resistant because the initial one-electron reduction of the nitro group is reversed by oxygen, a process known as "futile cycling," which prevents the accumulation of toxic metabolites. nih.gov

In the strict anaerobic environment provided by susceptible bacteria, the compound is reduced by bacterial nitroreductases or the PFOR system. digitellinc.comasm.org This process generates cytotoxic radicals and intermediates that disrupt bacterial DNA, leading to strand breakage and cell death. youtube.comresearchgate.net The bactericidal activity is a direct result of this DNA damage. researchgate.net

Research into novel 5-nitroimidazole-based antibacterial agents focuses on several principles:

Overcoming Resistance: A primary goal is to design molecules that can evade bacterial resistance mechanisms, which often involve decreased expression or mutation of the activating enzymes. nih.gov

Broadening the Spectrum: While traditionally used for anaerobes, research has explored modifications to create compounds, such as PA-824 (Pretomanid), that are also active against aerobic pathogens like Mycobacterium tuberculosis by being activated by specific mycobacterial enzymes. researchgate.net

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the substituents on the imidazole ring to optimize potency, selectivity, and pharmacokinetic properties. asm.orgresearchgate.net

Antiprotozoal Activity Mechanisms and Research Principles

5-nitroimidazoles are highly effective against various anaerobic protozoan parasites, including Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. asm.orgwalshmedicalmedia.com The mechanism of action is analogous to their antibacterial activity.

The drugs enter the protozoal cell via passive diffusion. nih.gov In the case of T. vaginalis, activation occurs in an organelle called the hydrogenosome, which contains the PFOR-ferredoxin pathway that efficiently reduces the nitro group. nih.govnih.gov For Giardia, the activation also relies on low-redox-potential electron transport proteins. nih.gov

The resulting reactive nitro radical anion and other reduced metabolites cause widespread damage to the parasite's DNA and other crucial macromolecules, leading to rapid cell death. nih.govwalshmedicalmedia.com

Research in this area is driven by the following principles: